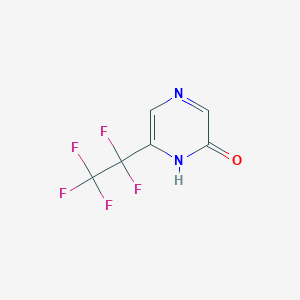

6-Pentafluoroethyl-1h-pyrazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3F5N2O |

|---|---|

Molecular Weight |

214.09 g/mol |

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-1-12-2-4(14)13-3/h1-2H,(H,13,14) |

InChI Key |

UHXWNWISPISAMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Pentafluoroethyl 1h Pyrazin 2 One and Analogous Structures

Strategies for Pyrazinone Core Synthesis

The formation of the pyrazinone ring is a critical step that can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Cyclization Reactions for Pyrazinone Ring Formation

Cyclization reactions represent a fundamental approach to pyrazinone synthesis. These methods often involve the condensation of two key building blocks that provide the necessary atoms for the heterocyclic ring. A common strategy involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or an α-aminoacetyl halide. rsc.org This process typically involves the initial formation of an acyclic intermediate, followed by an intramolecular cyclization to furnish the pyrazinone core. rsc.org

Another powerful cyclization method is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a reaction first described by R. G. Jones in 1949. rsc.org This one-pot approach has been the subject of numerous studies to optimize reaction conditions and understand its regioselectivity. rsc.org The mechanism involves the formation of bonds between N-1 and C-6, and between N-4 and C-5 of the pyrazinone ring. rsc.org

Furthermore, pyrazinones can be synthesized from dipeptidyl precursors. For instance, the cyclization of dipeptidyl ketones or the one-pot Boc deprotection, ring closure, and spontaneous oxidation of certain dipeptidyl derivatives can yield 3,6-disubstituted pyrazinones. rsc.org The presence of a good leaving group, such as a chlorine atom, on the dipeptidyl derivative can significantly facilitate the cyclization by increasing the electrophilicity of the carbonyl group. rsc.org

| Starting Materials | Key Transformation | Product | Reference |

| α-amino ketone/aldehyde + α-haloacetyl halide | Intramolecular cyclization | 2(1H)-Pyrazinone | rsc.org |

| α-amino acid amide + 1,2-dicarbonyl compound | One-pot condensation | 2(1H)-Pyrazinone | rsc.org |

| Dipeptidyl ketones | Deprotection-cyclization | 3,6-disubstituted pyrazinones | rsc.org |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds, including pyrazinones. researchgate.netmdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example, allowing for the rapid assembly of diverse pyrazin-2(1H)-one frameworks from readily available starting materials. rsc.orgresearchgate.net This approach combines an isocyanide, a protected amine, a protected aldehyde, and a N-protected amino acid in a one-pot process. researchgate.net Subsequent deprotection and cyclization steps yield the desired pyrazinone core. rsc.orgresearchgate.net The versatility of the Ugi reaction allows for significant skeletal, functional, and stereochemical diversity in the final products. researchgate.net

Another MCR approach is the Passerini three-component reaction, which can be followed by amine deprotection and acyl migration to afford intermediates that can be further oxidized to yield pyrazinones. rsc.org These MCR strategies offer significant advantages in terms of operational simplicity, time efficiency, and the ability to generate libraries of compounds for screening purposes. researchgate.net

| Reaction Name | Components | Key Features | Reference |

| Ugi-4CR | Isocyanide, amine, aldehyde, carboxylic acid | High diversity, one-pot, convergent | rsc.orgresearchgate.net |

| Passerini-3CR | Isocyanide, aldehyde/ketone, carboxylic acid | Leads to α-acyloxy carboxamides | rsc.org |

Condensation Reactions for Dihydropyrazinone Scaffolds

The synthesis of dihydropyrazinone scaffolds, which can be subsequently oxidized to pyrazinones, often relies on condensation reactions. One notable method involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. rsc.org The mechanism proceeds through the acylation of the α-aminonitrile, followed by the addition of HX to the nitrile, tautomerization, and subsequent cyclization to form a pyrazine-2,3-dione intermediate. rsc.org This intermediate then reacts further to yield the dihydropyrazinone derivative. rsc.org

The synthesis of pyridazinones and phthalazinones, structurally related to pyrazinones, can also be achieved through multicomponent condensation reactions. For instance, the reaction of arenes, cyclic anhydrides, and arylhydrazines in the presence of a catalyst can produce these heterocycles in high yields. researchgate.net

Metal-Catalyzed Heterocycle Formation

Transition metal catalysis plays a crucial role in the synthesis and functionalization of pyrazine (B50134) and pyrazinone systems. researchgate.net While often employed for C-C and C-X bond formation on a pre-existing pyrazine ring, metal catalysts can also be involved in the initial ring formation. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are widely used to introduce substituents onto the pyrazine core. researchgate.net

In the context of ring formation, metal-catalyzed reactions can facilitate the cyclization of appropriately functionalized acyclic precursors. For instance, palladium-catalyzed intramolecular allylation has been used to construct pyrrolopyrazinone systems. encyclopedia.pub Furthermore, Lewis acid transition metal catalysts, such as divalent nickel and zinc salts, have been shown to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine, highlighting the potential for metal catalysis in the synthesis of related nitrogen-containing heterocycles. nih.gov

Introduction of the Pentafluoroethyl Moiety

The incorporation of a pentafluoroethyl (C2F5) group into organic molecules can significantly alter their physicochemical and biological properties. Several methods have been developed for the introduction of this important fluorinated moiety.

Electrophilic Pentafluoroethylation Methods

Electrophilic pentafluoroethylation involves the use of reagents that act as a source of an electrophilic "C2F5+" equivalent. A variety of such reagents have been developed, including hypervalent iodine reagents and S-(fluoroalkyl)diphenylsulfonium salts. sioc.ac.cnthieme-connect.com These reagents can effectively transfer the pentafluoroethyl group to a range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur atoms. thieme-connect.com

The development of new and efficient electrophilic pentafluoroethylating agents is an active area of research, as traditional methods can suffer from limitations such as harsh reaction conditions or limited substrate scope. sioc.ac.cnthieme-connect.com Recent advancements include the synthesis of novel sulfonium (B1226848) salts that are effective for the fluoroalkylation of C-nucleophilic substrates. thieme-connect.com These reagents are often prepared through a one-pot procedure from fluoroalkylsulfinates and triflic anhydride. thieme-connect.com

Another approach involves the copper-mediated pentafluoroethylation of organoboronates and terminal alkynes using TMSCF3 as the pentafluoroethyl source. sioc.ac.cn This method allows for the smooth pentafluoroethylation of a broad range of (hetero)aryl- and alkenylboronates under aerobic conditions. sioc.ac.cn Furthermore, a "ligandless" CuC2F5 reagent, prepared by the controlled self-condensation of TMSCF3-derived CuCF3, has been shown to be effective for the pentafluoroethylation of unactivated (hetero)aryl and alkenyl halides. acs.org

| Reagent Type | Example | Substrates | Reference |

| Hypervalent Iodine Reagents | Pentafluoroethyl hypervalent iodine | Various nucleophiles | sioc.ac.cn |

| Sulfonium Salts | S-(pentafluoroethyl)diphenylsulfonium salts | C-nucleophiles | thieme-connect.com |

| Copper-based Reagents | TMSCF3-derived CuC2F5 | Organoboronates, terminal alkynes, (hetero)aryl halides | sioc.ac.cnacs.org |

Nucleophilic Approaches for Pentafluoroethyl Group Incorporation

Nucleophilic pentafluoroethylation typically involves the reaction of a pentafluoroethyl anion equivalent with an electrophilic substrate. Reagents like (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃), often activated by a fluoride (B91410) source, can serve as a source of the C₂F₅ nucleophile. In a hypothetical scenario, this could be applied to a pyrazinone precursor, for example, a 6-halopyrazinone. The reaction would involve the displacement of the halide by the pentafluoroethyl group. However, no studies demonstrating this specific transformation on a pyrazinone core have been found in the reviewed literature.

Radical-Mediated Pentafluoroethylation Strategies

Radical-mediated pathways offer an alternative for installing fluoroalkyl groups, often by C-H functionalization. These reactions typically use a radical initiator to generate a pentafluoroethyl radical from a precursor like pentafluoroethyl iodide (C₂F₅I). This radical could then, in principle, be trapped by the pyrazinone ring. The success of such a reaction would heavily depend on the reactivity and regioselectivity of the pyrazinone system towards radical addition. Despite the prevalence of radical fluoroalkylation in medicinal chemistry, its specific application for the synthesis of 6-pentafluoroethyl-1H-pyrazin-2-one is not documented.

Late-Stage Functionalization for Pentafluoroethyl Installation

Late-stage functionalization (LSF) is a powerful strategy in drug discovery to introduce functional groups into complex molecules at a late point in the synthesis. This approach avoids the need to carry a specific functional group through a lengthy synthetic sequence. nih.gov Conceptually, a pre-formed pyrazinone ring could undergo direct C-H pentafluoroethylation. This is a challenging transformation that often requires a specific catalyst and directing group to control the position of the new substituent. While LSF of heterocycles is an active area of research, no published methods specifically describe the late-stage installation of a pentafluoroethyl group onto the pyrazinone scaffold.

Precursor Synthesis and Functionalization Pathways

The construction of the pyrazinone ring from foundational building blocks is a well-established field. These methods can be broadly categorized into those that build the ring using a pre-fluorinated component and those that functionalize a pre-existing pyrazinone.

Synthesis of Fluorinated Building Blocks

A primary strategy for synthesizing the target molecule would involve the condensation of an α-amino amide with a fluorinated 1,2-dicarbonyl compound, such as pentafluoroethylglyoxal. This "building block" approach incorporates the desired pentafluoroethyl group at the beginning of the synthetic sequence. The general condensation reaction is a cornerstone of pyrazinone synthesis. nih.gov However, the synthesis of the required precursor, pentafluoroethylglyoxal or its stable derivatives, is not described in the available literature, presenting a significant hurdle to this approach.

Derivatization of Non-Fluorinated Pyrazinone Precursors

This approach involves the synthesis of a non-fluorinated pyrazinone, which is then functionalized. For example, one could synthesize 6-chloro- or 6-bromo-1H-pyrazin-2-one and subsequently attempt to introduce the pentafluoroethyl group via a cross-coupling reaction. While numerous cross-coupling methodologies exist, their application for installing a pentafluoroethyl group on a pyrazinone ring has not been reported.

Regioselectivity and Stereoselectivity in Synthesis

For any of the derivatization strategies mentioned (nucleophilic, radical, or late-stage), controlling the position of functionalization (regioselectivity) is paramount. In pyrazinone systems, the electronic nature of the ring and the presence of existing substituents dictate the most likely sites for reaction. For instance, direct C-H functionalization would need to selectively target the C-6 position over other available C-H bonds (e.g., at C-3 or C-5). This is often achieved through the use of directing groups or by leveraging the inherent reactivity of a specific position. As there are no published syntheses of this compound, there are no experimental data on the regiochemical outcomes of such reactions. Stereoselectivity would not be a factor in the final aromatic product unless a chiral center is present in a substituent.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles address various aspects of a chemical process, from the choice of starting materials to the final product, focusing on efficiency, safety, and waste reduction.

A key principle in green chemistry is waste prevention , which is prioritized over the treatment of waste after it has been created. researchgate.net This necessitates a shift in focus from reaction yield to a more holistic view that includes all materials used in the process. researchgate.net

Atom economy , a concept developed by Barry Trost, is a central metric in this regard. It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.netyoutube.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.netmdpi.com For instance, addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate by-products. google.com In the context of synthesizing this compound, a hypothetical cyclocondensation reaction would be designed to have a high atom economy by minimizing the formation of co-products.

The use of catalysis is another fundamental principle. Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, thus reducing waste. researchgate.netgoogle.com For the synthesis of pyrazinone analogs, various catalytic systems, including acid and base catalysis, as well as transition-metal catalysis for cross-coupling reactions, can be envisaged to improve efficiency and reduce the environmental burden. beilstein-journals.org

The principle of using safer solvents and auxiliaries is also critical, as solvents can account for a significant portion of the mass and energy consumption in a chemical process. nih.govresearchgate.net The ideal is to make the use of auxiliary substances unnecessary wherever possible, and when they are used, to select those that are innocuous. nih.gov The development of solvent selection guides by pharmaceutical companies has facilitated the move towards greener solvents. researchgate.net For the synthesis of fluoroalkyl pyrazinones, exploring the use of water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG) could significantly reduce the environmental impact compared to traditional volatile organic compounds. researchgate.netnih.gov Solvent-free reaction conditions, such as grinding or mechanochemistry, also present a highly attractive green alternative.

Furthermore, energy efficiency is a key consideration. Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. The use of alternative energy sources like microwave or ultrasonic irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Finally, the selection of renewable feedstocks is a long-term goal of green chemistry. While the synthesis of highly specialized fluoro-organic compounds often relies on petroleum-based starting materials, future research could explore the use of bio-based precursors where feasible.

By integrating these green chemistry principles into the design of synthetic methodologies for this compound and its analogs, the chemical community can strive to develop more sustainable and environmentally responsible processes for the production of these and other valuable fluorinated compounds.

Reactivity and Mechanistic Studies of 6 Pentafluoroethyl 1h Pyrazin 2 One

Transformations Involving the Pyrazinone Ring System

The pyrazinone core of 6-pentafluoroethyl-1H-pyrazin-2-one is characterized by its electron-deficient nature, which profoundly influences its reactivity towards both electrophiles and nucleophiles. The presence of two nitrogen atoms in the ring, coupled with the carbonyl functionality, creates a complex electronic landscape that dictates the regioselectivity and feasibility of various chemical transformations.

Electrophilic Substitution Reactions on the Pyrazinone Core

Electrophilic aromatic substitution on the pyrazinone ring is generally challenging due to the deactivating effect of the two nitrogen atoms and the carbonyl group. These features reduce the electron density of the ring, making it less susceptible to attack by electrophiles. libretexts.orglibretexts.orgresearchgate.netyoutube.com The presence of the strongly electron-withdrawing pentafluoroethyl group at the 6-position further deactivates the ring, rendering electrophilic substitution even more difficult.

In general, for azines, electrophilic substitution, when it does occur, is directed to specific positions based on the stability of the resulting cationic intermediate (sigma complex). For pyridine, substitution typically occurs at the 3-position to avoid placing a positive charge on the electronegative nitrogen atom. youtube.com In pyrazinone, the situation is more complex due to the presence of the second nitrogen and the carbonyl group. Theoretical studies on related pyrimidine (B1678525) systems suggest that electrophilic attack, if forced, would likely occur at the C-5 position, as this would be the least deactivated position. researchgate.net However, the presence of activating groups is often a prerequisite for successful electrophilic substitution on such electron-poor heterocycles. Given the deactivating nature of the pentafluoroethyl group, electrophilic substitution on this compound is expected to be highly unfavorable and would likely require harsh reaction conditions and powerful electrophiles.

Nucleophilic Substitution and Addition Pathways

In contrast to electrophilic substitution, the pyrazinone ring is highly susceptible to nucleophilic attack, a characteristic that is further enhanced by the pentafluoroethyl group. Nucleophilic substitution reactions on the pyrazinone core can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions.

A common strategy for the functionalization of pyrazinones involves the introduction of leaving groups, such as halogens, onto the ring, followed by nucleophilic displacement. For instance, 3,5-dichloro-2(1H)-pyrazinones can be selectively functionalized at the C-3 and C-5 positions by a variety of nucleophiles. rsc.org The presence of the pentafluoroethyl group at C-6 would likely influence the regioselectivity of such reactions.

Nucleophilic addition to the pyrazinone ring is also a viable pathway, particularly with strong nucleophiles. The attack can occur at the carbon atoms of the C=N or C=C double bonds, leading to the formation of addition products or, in some cases, ring-opening. Studies on related perfluoroalkyl-substituted azines have shown that nucleophilic attack is a common reaction pathway. youtube.com

Oxidation and Reduction Chemistry of the Pyrazinone Ring

The pyrazinone ring can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The oxidation of pyrazinone derivatives can lead to the formation of N-oxides or ring-opened products. For example, the metabolic oxidation of a pyrazinone-containing thrombin inhibitor resulted in the formation of an epoxide at the C5-C6 double bond, which subsequently led to ring-opening and rearrangement. acs.org Another study reported the oxidation of a dihydropyrazine (B8608421) to a pyrazinone using air oxidation. rsc.org The presence of the electron-withdrawing pentafluoroethyl group might influence the susceptibility of the ring to oxidation, potentially making it more resistant.

Reduction: The reduction of the pyrazinone ring can lead to the formation of dihydropyrazinones or piperazin-2-ones. The electrochemical reduction of a 2-hydroxy-3-phenyl-6-methylpyrazine has been shown to proceed via a two-electron, two- or three-proton process, with the specific pathway being pH-dependent. scholaris.ca The reduction of pyrazinones to piperazin-2-one (B30754) nucleosides has also been reported. rsc.org The pentafluoroethyl group is expected to make the pyrazinone ring more susceptible to reduction due to its electron-withdrawing nature.

Ring-Opening and Rearrangement Mechanisms

The pyrazinone ring can undergo ring-opening and rearrangement reactions under various conditions, often initiated by nucleophilic attack.

Ring-Opening: Nucleophilic attack on the pyrazinone ring can lead to cleavage of the ring system. For instance, the reaction of a pyrazinone-containing thrombin inhibitor with glutathione (B108866) (GSH) led to the opening of the pyrazinone ring following the formation of an epoxide. acs.org Similarly, studies on related triazolopyrimidinones have shown that the pyrimidine ring can be opened by primary amines. researchgate.net The presence of the pentafluoroethyl group could facilitate such ring-opening reactions by increasing the electrophilicity of the pyrazinone core.

Rearrangement: Rearrangement reactions of the pyrazinone ring can lead to the formation of other heterocyclic systems. A notable example is the metabolic activation of a pyrazinone derivative where epoxide formation and subsequent attack by GSH led to a rearrangement, affording a stable imidazole-containing metabolite. acs.org Other types of rearrangements, such as the Wagner-Meerwein rearrangement, are also known to occur in heterocyclic systems, often involving carbocation intermediates. slideshare.netlibretexts.orgyoutube.com

Reactivity of the Pentafluoroethyl Group

Hydrodefluorination Reactions

Hydrodefluorination (HDF) is a critical transformation for the modification of fluorinated organic compounds, often leading to molecules with altered physicochemical and biological properties. While no specific studies on the hydrodefluorination of this compound have been reported, the reactivity of the pentafluoroethyl group can be inferred from research on other perfluoroalkylated compounds.

The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. Catalytic methods are often employed to achieve HDF under milder conditions. For instance, silylium-carborane catalysts have been shown to be effective for the hydrodefluorination of perfluoroalkyl groups. nih.gov These highly electrophilic catalysts can activate the C-F bond, facilitating its replacement with a C-H bond. It is plausible that similar catalytic systems could be applied to this compound.

Photocatalysis represents another promising avenue for C-F bond activation. springernature.com The generation of highly reducing species under photochemical conditions can lead to the cleavage of C-F bonds in polyfluoroalkyl substances. The pyrazinone ring system, being electron-deficient, might influence the ease of this reduction.

The table below outlines potential hydrodefluorination products of this compound, based on the stepwise replacement of fluorine atoms. The feasibility and selectivity for the formation of each product would depend heavily on the reaction conditions and the catalyst employed.

| Starting Material | Potential Hydrodefluorination Products |

| 6-(Pentafluoroethyl)-1H-pyrazin-2-one | 6-(1,1,2,2-Tetrafluoroethyl)-1H-pyrazin-2-one |

| 6-(1,2,2-Trifluoroethyl)-1H-pyrazin-2-one | |

| 6-(2,2-Difluoroethyl)-1H-pyrazin-2-one | |

| 6-(2-Fluoroethyl)-1H-pyrazin-2-one | |

| 6-Ethyl-1H-pyrazin-2-one |

Reactions Involving Pentafluoroethyl Radicals

The generation of pentafluoroethyl radicals (C2F5•) from this compound, potentially through photoredox catalysis or other radical initiation methods, would open up a range of synthetic possibilities. While specific examples involving this substrate are unavailable, the reactivity of pentafluoroethyl radicals with aromatic and heterocyclic systems has been studied.

Pentafluoroethyl radicals are known to participate in addition reactions with unsaturated systems. For instance, the reaction of pentafluoroethyl radicals with cyanogen (B1215507) chloride has been investigated, demonstrating the formation of an addition product. rsc.org In the context of this compound, intramolecular radical cyclization could be a potential pathway if a suitable radical acceptor is present on the pyrazinone ring or at the N1-position.

Furthermore, the perfluoroalkylation of aromatic compounds using radical precursors is a well-established methodology. researchgate.net If this compound were to serve as a source of pentafluoroethyl radicals, it could potentially be used to introduce this group into other molecules. The inherent reactivity of radicals as electron-withdrawing species can also influence subsequent reactions. nih.gov

Investigation of Chemo-, Regio-, and Stereoselectivity in Reactions

The chemo-, regio-, and stereoselectivity of reactions involving this compound would be dictated by the electronic nature of the pyrazinone core and the steric and electronic effects of the pentafluoroethyl group.

Chemoselectivity: The pyrazinone ring contains multiple functional groups: an amide, an alkene, and the pentafluoroethyl substituent. Reactions would need to be selective for one of these sites. For example, in nucleophilic additions, attack could potentially occur at the C3 or C5 positions of the pyrazinone ring, or even at the carbon of the C2F5 group under certain conditions. The presence of the electron-withdrawing pentafluoroethyl group would likely activate the ring towards nucleophilic attack.

Regioselectivity: In reactions such as electrophilic substitution (if conditions permit), the directing effect of the existing substituents would be crucial. The amide nitrogen and the C6-pentafluoroethyl group would exert opposing electronic effects, making the prediction of regioselectivity complex. Studies on the condensation reactions of fluorinated 1,2,4-triketones with hydrazines have shown that the presence and nature of fluorine substituents can switch the direction of nucleophilic attack, highlighting the profound impact of fluorine on regioselectivity. researchgate.net Similarly, the regioselectivity of N-alkenylation of pyrazoles is a well-studied area that provides parallels for potential reactions at the N1-position of the pyrazinone. nih.gov

Stereoselectivity: For reactions that generate a new stereocenter, the steric bulk of the pentafluoroethyl group would play a significant role in directing the approach of reagents, potentially leading to high stereoselectivity. General principles of stereoselective reactions would apply, where the transition state geometry is influenced by minimizing steric interactions. masterorganicchemistry.com

Catalytic Approaches to this compound Transformations

Catalysis would be instrumental in achieving selective transformations of this compound, particularly for challenging reactions like C-F bond activation.

Hydrodefluorination: As mentioned, catalytic hydrodefluorination using transition metals or highly Lewis acidic species is a key strategy. nih.govchemrxiv.org Nickel-based catalysts, for example, have been shown to be effective for the regioselective hydrodefluorination of fluorinated pyridines. chemrxiv.org A similar approach could be envisioned for the target molecule.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. If a C-halogen bond were introduced onto the pyrazinone ring, it could serve as a handle for such reactions. Conversely, activation of the C-F bond itself for cross-coupling is a more challenging but increasingly feasible area of research.

Radical Reactions: Photocatalysis is a modern and powerful method for generating radicals under mild conditions. rsc.org A suitable photocatalyst could facilitate the formation of a pentafluoroethyl radical from this compound or a radical anion of the pyrazinone itself, leading to a variety of subsequent transformations.

The following table summarizes potential catalytic approaches and the types of transformations they might enable for this compound, based on analogous systems.

| Catalytic Approach | Potential Transformation | Relevant Analogy |

| Silylium-carborane Catalysis | Hydrodefluorination of the C2F5 group | Hydrodefluorination of perfluoroalkyl groups nih.gov |

| Nickel Catalysis | Regioselective Hydrodefluorination | Hydrodefluorination of fluorinated pyridines chemrxiv.org |

| Photoredox Catalysis | C-F bond activation, Radical generation | C-F bond activation in polyfluoroalkyl substances springernature.com |

| Palladium/Nickel Cross-Coupling | C-C or C-Heteroatom bond formation | General cross-coupling methodologies |

In-depth Analysis of this compound Reveals a Gap in Scientific Literature

Despite a comprehensive search of available scientific literature and chemical databases, detailed structural and spectroscopic data for the chemical compound this compound remains elusive. This notable absence of information highlights a significant gap in the current body of chemical research, leaving the precise structural and electronic properties of this fluorinated pyrazinone derivative uncharacterized.

Searches for specific analytical data—including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), mass spectrometry (MS), and X-ray crystallography—for this compound have not yielded any specific published research. Consequently, a detailed discussion of its structural elucidation based on experimental data cannot be provided at this time.

While general principles of spectroscopic techniques are well-established, their application to this specific molecule has not been documented in publicly accessible scientific literature. For instance, ¹H and ¹³C NMR would be crucial for determining the proton and carbon framework, while ¹⁹F NMR would be indispensable for analyzing the complex spin-spin couplings within the pentafluoroethyl group. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY would be essential for the unambiguous assignment of all signals and for determining through-bond and through-space correlations.

Similarly, Infrared (IR) and Raman spectroscopy would provide valuable insights into the vibrational modes of the molecule, particularly the characteristic frequencies of the pyrazinone ring and the C-F bonds of the pentafluoroethyl substituent. Mass spectrometry would be key to confirming the molecular weight and elucidating the fragmentation pathways of the molecule. Finally, single-crystal X-ray crystallography would offer the definitive solid-state structure, providing precise bond lengths, bond angles, and intermolecular interactions.

The lack of such data prevents the creation of detailed data tables and an in-depth analysis as requested. This underscores that not all chemical compounds, even those of potential interest, have been synthesized or fully characterized. Future research would be necessary to synthesize and analyze this compound to fill this knowledge void.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Following a comprehensive review of scientific literature and chemical databases, no specific experimental or theoretical data concerning the electronic absorption and emission spectroscopy of the compound 6-Pentafluoroethyl-1h-pyrazin-2-one is publicly available.

Detailed research findings, including key metrics such as UV-Visible absorption maxima (λmax), molar absorptivity (ε), and fluorescence properties like excitation and emission wavelengths, remain uncharacterized in published studies. Consequently, the generation of data tables for these photophysical properties is not possible.

While studies on related heterocyclic structures, such as pyrazinone and pyridazinone derivatives, are available and describe their general spectroscopic behaviors, these findings cannot be directly and accurately extrapolated to this compound without dedicated experimental investigation. The influence of the pentafluoroethyl substituent on the electronic transitions of the pyrazinone core is specific and requires direct measurement.

Therefore, this section cannot be completed with the scientifically accurate and detailed findings required, as the foundational research on the photophysical properties of this compound has not yet been reported in the accessible scientific domain.

Computational and Theoretical Investigations of 6 Pentafluoroethyl 1h Pyrazin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-pentafluoroethyl-1H-pyrazin-2-one. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule, which dictates its geometry, stability, and reactivity.

Theoretical methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are employed for this purpose. researchgate.net The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical for accuracy. For a molecule containing fluorine atoms, basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are often used to accurately describe the electron distribution around the electronegative fluorine atoms and the pyrazinone ring. nih.gov

Conformational analysis is particularly important for the pentafluoroethyl group (-C2F5), which can rotate around the carbon-carbon single bond and the C-C bond connecting it to the pyrazinone ring. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation and other low-energy conformers that might be populated at room temperature. The results of such an analysis for this compound would reveal the preferred orientation of the bulky and electron-withdrawing pentafluoroethyl group relative to the pyrazinone ring, which significantly influences its intermolecular interactions and crystal packing. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.390 | N1-C2-N4 | 118.5 |

| C2-O1 | 1.230 | C2-N1-C6 | 122.0 |

| N1-C6 | 1.325 | N1-C6-C5 | 120.5 |

| C6-C(ethyl) | 1.510 | C5-C6-C(ethyl) | 121.0 |

| C(ethyl)-C(F5) | 1.550 | F-C-F | 109.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might yield. Actual values would be derived from specific quantum chemical calculations.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The distribution of electrons within the molecule is key to its chemical behavior. researchgate.net

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap implies higher reactivity. For this compound, the electron-withdrawing nature of the pentafluoroethyl group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap. The HOMO is likely to be distributed over the pyrazinone ring, while the LUMO may have significant contributions from the C=O and the fluorinated side chain. libretexts.orgchadsprep.commasterorganicchemistry.com

Charge Distribution: The distribution of electron density can be analyzed through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides partial atomic charges, revealing the electrostatic potential of the molecule. In this compound, the fluorine atoms will carry significant negative partial charges, while the carbon atoms bonded to them will be highly positive. The oxygen atom of the carbonyl group will also be negatively charged. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which direct molecular recognition and self-assembly processes. rsc.org

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting a variety of spectroscopic properties with reasonable accuracy. researchgate.netufrj.br By calculating the response of the molecular system to external electromagnetic fields, spectra such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) can be simulated.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes. The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific spectral bands to particular vibrational motions of the atoms. For this compound, characteristic vibrational modes would include the C=O stretch, C-F stretches, and various ring vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. ufrj.br The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the π→π* and n→π* transitions associated with the pyrazinone chromophore would be of primary interest. The substitution with the pentafluoroethyl group is expected to cause a shift in these absorption bands compared to the unsubstituted parent compound.

Table 2: Illustrative Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Technique | Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | Strong Absorption | ~1680 | C=O stretch |

| IR | Strong Absorptions | 1100-1350 | C-F stretches |

| Raman | Strong Signal | ~1600 | Ring C=C/C=N stretch |

| UV-Vis | λmax | ~280 | π→π* transition |

| UV-Vis | λmax | ~350 | n→π* transition |

Note: This table contains representative values to illustrate the output of DFT-based spectroscopic predictions. The exact values depend on the level of theory, basis set, and solvent model used in the calculation.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to explore the reactivity of this compound by modeling potential reaction pathways. researchgate.net This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them on the potential energy surface. The transition state is a first-order saddle point, representing the energy maximum along the minimum energy reaction path.

Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be used to locate transition state structures. Once a transition state is found, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. This type of analysis could be applied to study, for example, the susceptibility of the pyrazinone ring to nucleophilic or electrophilic attack, or the mechanisms of its potential decomposition pathways.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or a crystal lattice. nih.govmdpi.com

For this compound, an MD simulation would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with explicit solvent molecules. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. rsc.org Analysis of these trajectories can reveal:

Conformational Dynamics: How the molecule flexes and changes its shape over time, including the rotation of the pentafluoroethyl group and any puckering of the pyrazinone ring.

Solvation Structure: How solvent molecules arrange themselves around the solute, providing insights into solubility and solvent effects on reactivity.

Intermolecular Interactions: In simulations with multiple solute molecules, one can observe how they interact and aggregate, which is fundamental to understanding crystallization and the properties of the solid state.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. iupac.org These models are based on molecular descriptors, which are numerical values derived from the chemical structure.

For this compound, a QSPR study would begin with the calculation of a wide range of molecular descriptors. These can be classified as:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Based on the 2D graph of the molecule.

Geometrical: Derived from the 3D structure of the molecule.

Quantum-Chemical: Properties like HOMO/LUMO energies, atomic charges, dipole moment, etc.

Once a set of descriptors is calculated for a series of related compounds (including this compound), statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that predicts a specific property, such as boiling point, solubility, or a measure of chemical reactivity. While no specific QSPR studies on this compound are publicly available, this methodology represents a powerful tool for predicting its properties based on its unique structural features, particularly the presence of the pyrazinone core and the highly fluorinated side chain.

Derivatization and Analog Design of 6 Pentafluoroethyl 1h Pyrazin 2 One

Functionalization of the Pyrazinone Core

The pyrazinone ring of 6-Pentafluoroethyl-1H-pyrazin-2-one is an attractive template for structural modifications, offering several positions for the introduction of diverse substituents. Key strategies for its functionalization include N-alkylation, C-H activation, and cross-coupling reactions.

N-Alkylation: The nitrogen atom at the 1-position (N1) of the pyrazinone ring is a primary site for derivatization. N-alkylation can be achieved under basic conditions by deprotonating the nitrogen followed by the addition of an alkyl halide. semanticscholar.org Alternatively, acid-catalyzed methods using electrophiles like trichloroacetimidates offer a milder approach to introduce benzylic, phenethyl, and other alkyl groups. semanticscholar.orgmdpi.com These reactions provide access to a wide array of N-substituted analogs, which can be crucial for modulating properties such as solubility, metabolic stability, and target engagement.

C-H Functionalization: Direct C-H activation represents an atom-economical approach to introduce new functionalities onto the pyrazinone core. researchgate.net The positions on the pyrazinone ring, particularly the carbon atoms not bearing the pentafluoroethyl group, can be targeted for C-H arylation, alkylation, or other modifications. mdpi.com Palladium-catalyzed methods are often employed to facilitate these transformations, allowing for the introduction of aryl and heteroaryl groups that can explore additional binding pockets in a biological target.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orgnih.govacs.org Halogenated pyrazinone precursors can be utilized in reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations to introduce a wide variety of substituents. rsc.orgmdpi.comnih.gov For instance, a bromo- or chloro-substituted pyrazinone can be coupled with boronic acids (Suzuki coupling) to introduce aryl or vinyl groups. rsc.org The Liebeskind-Srogl cross-coupling offers a base-free alternative for coupling thioethers with boronic acids, which can be advantageous for sensitive substrates. rsc.org

| Reaction Type | Reagents and Conditions | Purpose | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) or Trichloroacetimidate, Acid catalyst (e.g., CSA) | Modulate physicochemical properties and target interactions. | 1-Alkyl-6-pentafluoroethyl-1H-pyrazin-2-ones |

| C-H Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Introduce aryl substituents for structure-activity relationship studies. | 3-Aryl-6-pentafluoroethyl-1H-pyrazin-2-ones |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Form C-C bonds with diverse aryl and heteroaryl groups. | 3-(Aryl/Heteroaryl)-6-pentafluoroethyl-1H-pyrazin-2-ones |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | Introduce nitrogen-based functional groups. | 3-Amino-6-pentafluoroethyl-1H-pyrazin-2-ones |

Modifications and Diversification of the Pentafluoroethyl Side Chain

The pentafluoroethyl (C₂F₅) group is a key feature of the title compound, imparting unique electronic properties and enhancing metabolic stability. While direct chemical modification of the highly stable C-F bonds is challenging, diversification can be achieved by introducing variations of this group during the synthesis of the pyrazinone ring.

Synthesis of Chiral and Stereoisomeric Analogs

The introduction of chirality into drug candidates can lead to improved potency and reduced off-target effects. researchgate.net For this compound, chiral centers can be introduced at various positions on the pyrazinone core or on substituents attached to it.

Asymmetric Synthesis: Catalytic asymmetric synthesis provides a direct route to enantiomerically enriched pyrazinone derivatives. rsc.orgnih.gov For example, the use of chiral catalysts in cycloaddition reactions or in the functionalization of prochiral substrates can establish stereocenters with high enantioselectivity. The synthesis of chiral pyrazoles and other nitrogen-containing heterocycles often employs organocatalytic or metal-catalyzed approaches. rsc.orgnih.gov These methods can be adapted to construct chiral analogs of this compound.

Chiral Resolution: Racemic mixtures of chiral pyrazinone derivatives can be separated into their constituent enantiomers through chiral resolution techniques. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Another common method is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to separate the enantiomers. nih.govnih.govresearchgate.net

| Method | Description | Key Considerations |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction that creates a chiral center. | Development of a suitable catalyst system for the specific transformation. |

| Chiral Pool Synthesis | Starting from a readily available enantiopure starting material. | Availability of suitable chiral precursors. |

| Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form diastereomers that can be separated. | Finding a suitable resolving agent and crystallization conditions. |

| Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. | Optimization of mobile phase and column selection for effective separation. |

Design Principles for New Fluorinated Pyrazinone Derivatives

The design of new analogs of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and the concept of bioisosterism.

Bioisosterism: The pentafluoroethyl group can be considered a bioisostere for other functional groups. informahealthcare.comu-tokyo.ac.jpnih.govipinnovative.com Bioisosteric replacement is a strategy used in drug design to replace one functional group with another that has similar steric or electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govipinnovative.com For example, the pentafluoroethyl group might mimic the steric bulk of a tert-butyl group while having vastly different electronic properties. Understanding these relationships allows for the rational design of new analogs with potentially improved therapeutic profiles. The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, make fluorinated groups like pentafluoroethyl particularly valuable in modulating molecular properties. informahealthcare.com

Advanced Applications in Chemical Sciences Non Clinical

Role in Materials Science (e.g., as building blocks for polymers, liquid crystals)

The pyrazinone scaffold, particularly when substituted with rigid and polarizable groups, is a promising candidate for the development of novel materials. The introduction of a pentafluoroethyl group can significantly influence intermolecular interactions and molecular packing, properties that are critical for the formation of ordered structures like liquid crystals and polymers.

While specific studies on polymers derived from 6-pentafluoroethyl-1h-pyrazin-2-one are not yet prevalent, the presence of the reactive lactam functionality offers a handle for polymerization reactions. The perfluoroalkyl chain could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy. Fluorinated polymers are known for their unique characteristics and are used in a wide array of high-performance applications. researchgate.netnih.gov

In the realm of liquid crystals, heterocyclic compounds are of significant interest due to their inherent dipole moments and ability to form mesophases. nih.gov The planarity of the pyrazine (B50134) ring, combined with the steric and electronic influence of the pentafluoroethyl group, could facilitate the formation of liquid crystalline phases. google.commdpi.com Research on other heterocyclic systems, such as pyranobenzopyrans and pyrazoles, has demonstrated that fluorinated substituents can enhance mesomorphic properties and lead to materials with large dielectric anisotropy. frontiersin.orgnih.gov For instance, silver complexes of pyrazole (B372694) derivatives have been shown to exhibit tunable liquid crystal and luminescent properties. frontiersin.org

Table 1: Comparison of Heterocyclic Cores in Liquid Crystal Research

| Heterocyclic Core | Key Features for Liquid Crystal Formation | Reference |

| Pyranobenzopyran | Rigid, planar structure; alkoxy and fluoro substituents promote mesophase formation. | nih.gov |

| Pyrazole | Ability to coordinate with metal ions to form metallomesogens; tunable properties. | frontiersin.org |

| Pyrazine | Dipolar nature; potential for hydrogen bonding and π-π stacking. | google.com |

It is conceivable that derivatives of this compound could be designed to exhibit specific liquid crystalline behaviors, such as nematic or smectic phases, which are crucial for applications in display technologies and optical devices.

Application as Chemical Probes and Ligands in Fundamental Research

The pyrazine nucleus is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. rsc.org The presence of multiple nitrogen atoms in this compound, along with the carbonyl oxygen, provides several potential coordination sites. The strong electron-withdrawing nature of the pentafluoroethyl group would significantly modulate the electron density on the pyrazine ring, thereby influencing the binding affinity and selectivity of the ligand for different metal centers. This could lead to the development of novel transition metal complexes with unique electronic and magnetic properties.

Furthermore, the pyrazinone scaffold can be functionalized to create fluorescent probes for biological and environmental sensing. googleapis.com The inherent fluorescence of some pyrazole and pyrazoline derivatives is well-documented and has been exploited for the detection of various analytes. frontiersin.orgyoutube.comyoutube.com The introduction of a pentafluoroethyl group could potentially enhance the photophysical properties of the pyrazinone core, such as increasing the quantum yield or shifting the emission wavelength, making it a more sensitive and versatile platform for probe development.

Table 2: Examples of Pyrazole and Pyrazoline-Based Fluorescent Probes

The ability to tune the electronic properties through the perfluoroalkyl substituent makes this compound an attractive candidate for the rational design of new ligands and chemical probes for fundamental research.

Use in Catalysis and Organocatalysis

The application of pyrazine-containing ligands in transition metal catalysis is an active area of research. The coordination of such ligands to a metal center can influence its catalytic activity, selectivity, and stability. By acting as a ligand, this compound could be used to generate novel catalysts for a variety of organic transformations. The electronic impact of the pentafluoroethyl group would be transmitted to the metal center, potentially enabling new or improved catalytic cycles. A patent for pyrazine compounds for the control of invertebrate pests mentions a pyrazole derivative containing a pentafluoroethyl group, highlighting the industrial interest in such fluorinated heterocycles. acs.org

In the field of organocatalysis, small organic molecules are used to catalyze chemical reactions. mdpi.commdpi.com The pyrazinone scaffold, with its combination of nitrogen and oxygen atoms, has the potential to act as a Lewis base or to be functionalized into a chiral catalyst for asymmetric synthesis. The development of chiral pyrrolodiketopiperazines for organocatalytic reactions demonstrates the utility of related heterocyclic systems in this field. google.com While direct studies on the organocatalytic applications of this compound are yet to be reported, its structural features suggest that it could serve as a precursor for the synthesis of novel organocatalysts.

Development of Sensing and Detection Materials (e.g., chemosensors)

The development of new materials for the selective detection of ions and small molecules is a critical area of chemical science. Chemosensors often rely on a change in an optical or electrochemical signal upon binding of the target analyte. The pyrazinone core of this compound provides a versatile platform for the construction of such sensors.

By analogy with other heterocyclic systems, it is plausible that derivatives of this compound could be designed as fluorescent chemosensors. rsc.org The pyrazinone ring can be functionalized with specific recognition moieties that bind to the target analyte, while the photophysical properties of the fluorophore are modulated by this binding event. The pentafluoroethyl group could play a dual role in such a system: influencing the electronic properties of the fluorophore and providing a fluorous domain that could be exploited for selective interactions or for immobilization of the sensor on a surface.

Table 3: Heterocyclic Scaffolds in Fluorescent Chemosensor Development

The potential for creating highly sensitive and selective chemosensors based on the this compound scaffold warrants further investigation, with promising avenues in environmental monitoring, industrial process control, and chemical biology.

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex molecules, particularly those containing perfluoroalkyl groups, often involves harsh reaction conditions and the use of environmentally hazardous reagents. A major future direction is the development of green and sustainable synthetic routes to 6-Pentafluoroethyl-1h-pyrazin-2-one. Research in this area could focus on one-pot reactions, the use of eco-friendly solvents, and the development of reusable catalysts. researchgate.netresearchgate.net For instance, methods like microwave-assisted synthesis or reactions under solvent-free conditions, which have been successful for other pyrazinone derivatives, could be adapted. researchgate.netnih.govresearchgate.net The goal is to create synthetic pathways that are not only efficient but also minimize waste and energy consumption. researchgate.net

| Synthetic Aspect | Traditional Methods | Potential Green Alternatives |

| Catalyst | Homogeneous catalysts, often heavy metals. | Heterogeneous solid acid catalysts, reusable catalysts like ionic liquids. researchgate.net |

| Solvent | Chlorinated hydrocarbons, polar aprotic solvents. | Water, ethanol, polyfluorinated alcohols, or solvent-free conditions. researchgate.netrsc.org |

| Energy Input | Conventional heating requiring high energy. | Microwave irradiation, ultrasonic irradiation. researchgate.net |

| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions to improve atom economy. nih.govresearchgate.netnih.gov |

This table illustrates potential green chemistry approaches applicable to the synthesis of this compound, based on methodologies developed for related heterocyclic compounds.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The interplay between the electron-deficient pyrazinone ring and the strongly electron-withdrawing pentafluoroethyl group in this compound suggests a unique reactivity profile that is yet to be fully explored. Future research should aim to uncover novel chemical transformations of this molecule. Pyrazinones are known to participate in a variety of reactions, and the presence of the C2F5 group could lead to unprecedented reactivity. researchgate.netnih.gov Investigations could include derivatization at the ring nitrogens, cycloaddition reactions, and transformations that selectively activate the C-F bonds of the pentafluoroethyl group. Understanding these reactivity patterns is essential for utilizing this compound as a versatile building block in synthetic chemistry.

| Reactive Site | Potential Transformation | Influence of Pentafluoroethyl Group |

| Pyrazinone Ring | Nucleophilic aromatic substitution. | Enhances electrophilicity of the ring, making it more susceptible to nucleophilic attack. |

| N1-H | Alkylation, acylation, arylation. | Increases acidity of the N-H proton, facilitating deprotonation and subsequent functionalization. |

| C=O Group | Reduction, addition of organometallics. | May influence the steric accessibility and electrophilicity of the carbonyl carbon. |

| C2F5 Group | Defluorinative functionalization. | The strong C-F bonds are generally inert, but selective activation could lead to novel fluorinated structures. rsc.org |

This table outlines potential areas of reactivity for this compound, highlighting the expected electronic influence of the perfluoroalkyl substituent.

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The unique structural and electronic features of this compound make it an intriguing candidate for incorporation into larger, more complex molecules and supramolecular structures. The pyrazinone core can act as a rigid scaffold, while the N-H and C=O groups can serve as hydrogen bond donors and acceptors. researchgate.netresearchgate.net Furthermore, the fluorine atoms of the pentafluoroethyl group can participate in non-covalent interactions such as halogen bonding and anion-π interactions. mdpi.com These interactions are crucial in crystal engineering and the design of functional materials. mdpi.com Future work should explore the self-assembly of this molecule and its use as a building block in the construction of metal-organic frameworks (MOFs) and other supramolecular architectures. mdpi.comdoaj.org

Advanced Computational Studies for Predictive Design and Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules, thereby guiding experimental work. nih.gov For this compound, advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into its electronic structure, molecular electrostatic potential, and reactivity. mdpi.com Molecular docking simulations could be employed to predict its binding affinity to biological targets, which is a common approach in the design of new pharmaceutical agents based on pyrazinone scaffolds. nih.govnih.govmdpi.com These predictive models can accelerate the discovery of new applications for this compound and its derivatives by prioritizing the most promising candidates for synthesis and testing.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms, and spectroscopic data. mdpi.com |

| Molecular Docking | Prediction of binding modes and affinities to protein targets. nih.govnih.gov |

| Quantum Theory of Atoms-in-Molecules (QTAIM) | Analysis of non-covalent interactions in supramolecular assemblies. mdpi.com |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govmdpi.com |

This table summarizes key computational methods and their potential applications in the study and predictive design of derivatives of this compound.

Addressing Challenges in Perfluoroalkyl Compound Synthesis and Handling

While per- and polyfluoroalkyl substances (PFAS) offer unique properties, they also present significant challenges. rsc.orgrsc.org The synthesis of compounds like this compound can be difficult, and the introduction of the perfluoroalkyl moiety often requires specialized reagents and conditions. rsc.org A major challenge is the environmental persistence of many PFAS, which has led to them being dubbed "forever chemicals." fraunhofer.de Future research must not only focus on the synthesis and application of this compound but also on understanding its environmental fate and developing strategies for its potential degradation or removal. Furthermore, the handling of highly fluorinated compounds requires specific safety protocols due to their unique physical and chemical properties. Addressing these challenges is paramount for the responsible development and use of new perfluoroalkyl compounds. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Pentafluoroethyl-1H-pyrazin-2-one, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of fluorinated pyrazinones typically involves nucleophilic substitution or cyclization reactions. For example, pentafluorophenylhydrazine derivatives (as in related compounds) can react with activated enol ethers under controlled conditions to form pyrazine cores . Key parameters include temperature (optimal range: 60–80°C), solvent polarity (e.g., chloroform for solubility ), and catalyst selection (e.g., Lewis acids for regioselectivity). One-pot multicomponent reactions, analogous to dihydropyrimidine syntheses, may also apply, with ammonia or ammonium acetate buffers (pH 6.5) stabilizing intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm fluorinated substituents and pyrazinone ring protons .

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .

- X-ray crystallography : Resolve ambiguities in substituent positioning, particularly for pentafluoroethyl groups prone to rotational isomerism .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Fluorinated heterocycles are sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For example, keto-enol tautomerism in pyrazinones alters NMR shifts. Use deuterated DMSO to suppress exchange broadening, and compare data across solvents (CDCl₃ vs. D₂O) . Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What experimental designs mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize critical process parameters (CPPs):

- Factors : Reaction time, stoichiometry of pentafluoroethylating agents, and quenching pH.

- Response variables : Yield, purity, and residual solvent levels (meet ICH Q3C guidelines ).

- Statistical tools : Use ANOVA to identify significant factors and establish a design space for robust synthesis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient positions on the pyrazinone ring. Compare activation energies for substitution at C-3 vs. C-5 positions using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., monitoring reaction rates via in-situ IR) .

Data Contradiction & Analysis

Q. How should researchers resolve conflicting biological activity data for this compound analogs?

- Methodological Answer :

Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence) .

Metabolic stability testing : Use liver microsomes to rule out false positives from compound degradation .

Dose-response validation : Repeat studies with purified batches to exclude excipient interference .

Q. What statistical approaches reconcile divergent results in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Use bootstrapping (1,000 iterations) to assess model robustness and identify outliers . For contradictory datasets, conduct meta-analysis with random-effects models to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.